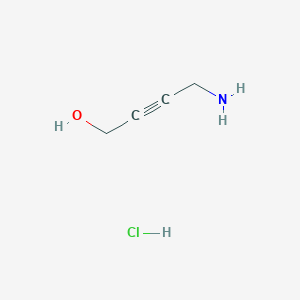

4-Aminobut-2-yn-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobut-2-yn-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c5-3-1-2-4-6;/h6H,3-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQZIBHXEFVTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39711-80-3 | |

| Record name | 4-aminobut-2-yn-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis:a More Direct Approach is the Use of an Enzyme to Convert a Prochiral Substrate into a Single Enantiomer Product. Transaminases Atas Are Particularly Powerful for This Purpose. an R Selective Transaminase, for Example, Can Convert a Ketone Substrate into the Corresponding R Amine with Very High Enantiomeric Excess.google.comthe Synthesis of R 3 Aminobutan 1 Ol from 4 Hydroxybutan 2 One Using a Transaminase in the Presence of an Amine Donor Like Isopropylamine Has Been Demonstrated.google.comthis Strategy Could Theoretically Be Adapted to a Ketone Precursor of 4 Aminobut 2 Yn 1 Ol.

Table 2: Examples of Enzymatic Methods for Chiral Amine/Amino Alcohol Synthesis

| Enzyme Class | Method | Substrate Type | Product | Key Advantages | Reference |

| Penicillin G Acylase | Kinetic Resolution | Racemic N-acyl amino alcohol | (S)-amino alcohol | High ee (>99%) | researchgate.netfigshare.com |

| Lipase | Kinetic Resolution | Racemic N-carbamoyl amino alcohol | (R)-amino alcohol | Stereoselective esterification | google.com |

| Transaminase (ATA) | Asymmetric Synthesis | Prochiral ketone | Chiral amine | High enantioselectivity, Green process | google.com |

| Amine Dehydrogenase (AmDH) | Asymmetric Synthesis | Prochiral α-hydroxy ketone | Chiral amino alcohol | High conversion and ee (>99%) | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Aminobut 2 Yn 1 Ol Hydrochloride

Reactivity of the Alkynyl Moiety

The carbon-carbon triple bond in 4-aminobut-2-yn-1-ol (B1367204) is a site of high electron density, making it susceptible to attack by electrophiles and a suitable partner in various metal-catalyzed transformations.

The alkynyl group readily participates in electrophilic addition and cyclization reactions. Treatment of 4-aminobut-2-yn-1-ol derivatives with electrophilic halogenating agents such as iodine (I₂), iodine monobromide (IBr), and iodine monochloride (ICl) at room temperature triggers a cyclofunctionalization cascade. rsisinternational.orgrsisinternational.orgacs.org This reaction, which is critically dependent on the presence of trace amounts of water, leads to the formation of highly substituted dihalogenated dihydropyrroles. rsisinternational.orgrsisinternational.orgacs.org The process is highly efficient, with yields reported to be as high as 99%. rsisinternational.orgrsisinternational.org

The proposed mechanism involves the initial activation of the alkyne by the electrophile, followed by an intramolecular nucleophilic attack from the nitrogen atom of the amino group. A novel iodine-promoted tandem cyclization reaction of 4-aminobut-2-yn-1-ol derivatives has also been specifically noted. researchgate.net These reactions effectively utilize both halogen atoms from the electrophile and furnish dihalogenated heterocyclic products that serve as versatile intermediates for further synthetic manipulations. acs.org

| Reaction Type | Reagents | Product Type | Key Findings |

| Electrophilic Cyclization | I₂, IBr, ICl | Dihalogenated Dihydropyrroles | High yields (up to 99%); requires trace amounts of water. rsisinternational.orgrsisinternational.orgacs.org |

| Tandem Cyclization | Iodine | Not Specified | A novel iodine-promoted reaction has been developed. researchgate.net |

The alkyne functionality of 4-aminobut-2-yn-1-ol is a versatile handle for various metal-catalyzed reactions, enabling the construction of complex molecular architectures. The dihalogenated heterocycles produced from electrophilic cyclization can be further functionalized through palladium-catalyzed coupling reactions, demonstrating the synthetic utility of the initial transformation. rsisinternational.orgrsisinternational.orgacs.org

While direct examples involving 4-aminobut-2-yn-1-ol hydrochloride are specific, related structures show a broad range of reactivity. Gold catalysis, in particular, has emerged as a powerful tool for activating alkyne systems. For instance, gold-catalyzed domino cycloisomerization/Pictet-Spengler reactions of structurally similar 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes have been used to synthesize tetrahydropyrido[4,3-b]indole scaffolds. acs.org Other relevant metal-catalyzed transformations for alkynes include copper-catalyzed 1,3-dipolar cycloadditions with azides to form 1,2,3-triazoles and palladium-catalyzed methods like the Yamanaka–Larock indole (B1671886) synthesis. rsisinternational.orgrsisinternational.org

| Catalyst System | Reaction Type | Product Scaffolds | Note |

| Palladium | Coupling Reactions | Further functionalized heterocycles | Utilizes halide handles from previous cyclization. rsisinternational.orgrsisinternational.orgacs.org |

| Gold(I) | Domino Cycloisomerization / Pictet-Spengler | Tetrahydropyrido[4,3-b]indoles | Demonstrated on a related aniline (B41778) derivative. acs.org |

| Copper | 1,3-Dipolar Cycloaddition | 1,2,3-Triazoles | A general method for alkynes. rsisinternational.org |

| Palladium on Carbon | Yamanaka-Larock Reaction | Indoles | A general method for alkynes and iodoanilines. rsisinternational.orgrsisinternational.org |

Transformations of the Primary Amino Group

The primary amino group in this compound is a potent nucleophile and can be readily derivatized or incorporated into various nitrogen-containing structures.

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of substitution and addition reactions. A common and synthetically crucial transformation is its derivatization to install a protecting group. For example, the amino group reacts with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) to afford the corresponding Boc-protected carbamate, tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate. rsc.org This protection strategy is often employed to temporarily mask the reactivity of the amine while other parts of the molecule are being modified. rsc.org The synthesis of 4-aminobut-2-yn-1-ol itself can be achieved via nucleophilic substitution, for instance, by reacting 4-chlorobut-2-yn-1-ol with a nitrogen source like hexamethylenetetramine followed by hydrolysis. rsc.org

The primary amino group is a key precursor for the synthesis of amides, ureas, and a variety of nitrogen heterocycles. Amide bond formation, a fundamental reaction in organic chemistry, can be achieved by reacting the amine with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). organic-chemistry.orgyoutube.com This transformation is typically facilitated by coupling agents.

Furthermore, the amino group is integral to the formation of nitrogen-containing rings. As previously discussed, intramolecular nucleophilic attack from the amine onto the activated alkyne leads to the synthesis of dihydropyrroles. rsisinternational.orgacs.org This highlights the ability of 4-aminobut-2-yn-1-ol to serve as a precursor for N-heterocycles through cyclization reactions that directly involve the amino functionality.

Reactions of the Hydroxyl Functionality

The primary hydroxyl group offers another site for chemical modification, including oxidation and derivatization.

The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid depending on the reagent used. For instance, oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) or under Jones oxidation conditions can yield the carbonyl compound. smolecule.com

The hydroxyl group can also be converted into other functional groups to facilitate further reactions. A common strategy involves its conversion to a better leaving group, such as a sulfonate ester. After protecting the amino group as a Boc-carbamate, the hydroxyl group of the resulting tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate can be reacted with 4-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base to form a nosylate (B8438820) ester. rsc.org This transformation enhances the electrophilicity of the adjacent carbon, preparing the molecule for subsequent nucleophilic substitution reactions.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Hydroxyl | Oxidation | Pyridinium chlorochromate (PCC), Jones reagent | Carbonyl (Aldehyde) smolecule.com |

| Hydroxyl | Derivatization | 4-Nitrobenzenesulfonyl chloride (NsCl) | Sulfonate Ester (Nosylate) rsc.org |

Activation and Substitution Processes

The hydroxyl and amino groups of 4-aminobut-2-yn-1-ol can undergo various activation and substitution reactions, allowing for the introduction of diverse functionalities.

The hydroxyl group can be activated for nucleophilic substitution. For instance, it can be converted into a better leaving group, such as a tosylate. The reaction of 4-hydroxybut-2-yn-1-yl 4-methylbenzenesulfonate (B104242) with ammonium (B1175870) hydroxide (B78521) leads to the formation of the corresponding free amine, 4-aminobut-2-yn-1-ol. rsc.org This intermediate can then be protected, for example, with a tert-butoxycarbonyl (Boc) group, to facilitate further transformations. rsc.org

The amino group is also a site for various chemical modifications. It can react with acylating agents to form amides. For example, it can be reacted with carboxylic acids in the presence of a coupling agent like carbonyldiimidazole (CDI). mpg.de Additionally, the amino group can be involved in the formation of sulfonamides by reacting with sulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride. mpg.de

A common synthetic route to this compound itself involves the reaction of 4-chlorobut-2-yn-1-ol with hexamethylenetetramine, followed by acidic hydrolysis. rsc.org This process highlights the susceptibility of the C4 position to nucleophilic attack.

Table 1: Examples of Activation and Substitution Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

| 4-hydroxybut-2-yn-1-yl 4-methylbenzenesulfonate | Ammonium hydroxide | 4-aminobut-2-yn-1-ol | Nucleophilic Substitution |

| 4-aminobut-2-yn-1-ol | di-tert-butyl dicarbonate, Et3N | 1-(tert-Butoxycarbonylamino)-4-hydroxy-2-butyne | N-protection (Boc) |

| 4-aminobut-2-yn-1-ol derivative | 4-nitrobenzenesulfonyl chloride, NaOH | 4-[4-(tert.-Butoxycarbonylamino)butanamido]but-2-ynyl-4- nitrobenzenesulfonate | N-sulfonylation |

| 4-chlorobut-2-yn-1-ol | Hexamethylenetetramine, then HCl/MeOH | This compound | Nucleophilic Substitution |

Coupling Reactions and Ether/Ester Linkages

The hydroxyl and amino functionalities of this compound are readily employed in the formation of ether and ester linkages, as well as in various coupling reactions.

The hydroxyl group can participate in etherification reactions. For instance, it can be coupled with a phenyl group through a sulfonyl linkage to form compounds like 4-({4-[(4-aminobut-2-ynyl)oxy]phenyl}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide. drugbank.com

Esterification of the hydroxyl group is another common transformation. While direct examples with this compound are not prevalent in the provided results, the reactivity of the hydroxyl group suggests its capability to form esters with carboxylic acids or their derivatives under standard esterification conditions.

The molecule can also participate in more complex coupling reactions. For example, A³-coupling (amine-alkyne-aldehyde) reactions have been used to synthesize derivatives. The three-component reaction of a propargyl-substituted dimethylxanthine with formaldehyde (B43269) and a secondary amine in the presence of a copper(II) acetate (B1210297) catalyst efficiently produces 1-(4-(amino)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-diones. researchgate.net This demonstrates the utility of the alkyne moiety in carbon-carbon bond-forming reactions.

Table 2: Coupling Reactions and Linkage Formations

| Reactant(s) | Catalyst/Reagents | Product Type | Linkage Formed |

| 1-(prop-2-yn-1-yl)-3,7-dimethylxanthine, formaldehyde, secondary amine | Cu(OAc)2·H2O | 1-(4-(amino)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C-C, C-N |

| 4-aminobut-2-yn-1-ol derivative, substituted phenylsulfonyl chloride | - | Alkyl aryl ether with sulfonamide | C-O-Ar, S-N |

Cascade and Tandem Reactions Utilizing Multifunctionality

A cascade reaction, also referred to as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step, all occurring in a single pot. wikipedia.org The multifunctional nature of this compound makes it an interesting substrate for designing such efficient synthetic sequences.

Intramolecular Cyclization Pathways

The presence of both an amino and a hydroxyl group, separated by a rigid alkyne spacer, provides the potential for intramolecular cyclization reactions to form heterocyclic structures. While direct examples starting from this compound were not explicitly detailed in the search results, the general principles of intramolecular reactions on similar substrates are well-established.

For example, the Pictet-Spengler reaction is a classic acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. nih.govmdpi.com Derivatives of 4-aminobut-2-yn-1-ol, where the amino group is part of a larger aromatic system, could potentially undergo such intramolecular cyclizations. The alkyne could be reduced or further functionalized post-cyclization.

Intermolecular Condensations and Additions

The functional groups of this compound can participate in intermolecular condensation and addition reactions, leading to the construction of more complex molecules. These reactions can be part of a cascade sequence where the initial product undergoes further in-situ transformations.

The Petasis reaction, a multicomponent reaction between a boronic acid, an amine, and a carbonyl compound, is a powerful tool for synthesizing highly functionalized amines. acs.org The amino group of 4-aminobut-2-yn-1-ol or its derivatives could serve as the amine component in such a reaction.

Furthermore, the alkyne functionality can undergo addition reactions. For instance, in the synthesis of pyrimidine (B1678525) derivatives, fragments containing C-C-C units can react with other components in a multi-step, one-pot process. thieme-connect.de While not a direct example, this illustrates the potential for the butynol (B8639501) backbone of 4-aminobut-2-yn-1-ol to be incorporated into larger heterocyclic systems through sequential intermolecular reactions.

Table 3: Potential Cascade and Tandem Reaction Types

| Reaction Type | Key Functional Groups Involved | Potential Product Scaffolds |

| Intramolecular Cyclization (e.g., Pictet-Spengler type) | Amine, Alkyne (after modification/reduction), Aryl group (in derivative) | Tetrahydroisoquinolines, Tetrahydro-β-carbolines |

| Intermolecular Condensation (e.g., Petasis-type) | Amine, external boronic acid, external carbonyl | Highly substituted amino alcohols |

| Intermolecular Addition/Cyclocondensation | Alkyne, Amine, external reagents | Complex heterocycles (e.g., pyrimidines) |

Synthesis and Characterization of Derivatives and Analogues of 4 Aminobut 2 Yn 1 Ol Hydrochloride

Modification at the Amino Nitrogen

The primary amino group of 4-aminobut-2-yn-1-ol (B1367204) is a key site for derivatization, allowing for the introduction of a wide variety of substituents through alkylation and acylation, or for its temporary masking using protecting groups to enable reactions at other parts of the molecule.

N-Alkylation and N-Acylation Reactions

The nucleophilicity of the primary amine allows for the straightforward introduction of alkyl and acyl groups.

N-Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents. These reactions typically require a base to neutralize the hydrohalic acid formed and can lead to mono-, di-, or even quaternary ammonium (B1175870) salts depending on the reaction conditions and stoichiometry of the alkylating agent. For instance, the reaction with alkyl halides in the presence of a base like sodium hydroxide (B78521) can yield N-substituted derivatives.

N-Acylation reactions involve the treatment of the amine with acylating agents such as acyl chlorides or acid anhydrides. These reactions are generally high-yielding and proceed under mild conditions. Lipase-catalyzed N-acylation has also been explored, offering a chemo- and enantioselective method for producing chiral amides from racemic amino alcohols. ineosopen.orgresearchgate.net The choice of acylating agent and reaction conditions can be tailored to achieve the desired product. researchgate.net For example, computational studies on the lipase-catalyzed acylation of similar amino alcohols have shown that the length of the acyl group can influence whether N- or O-acylation is favored. researchgate.net

Table 1: Examples of N-Acylation and N-Alkylation Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-Aminobut-2-yn-1-ol | Benzoyl Chloride | N-(4-hydroxybut-2-yn-1-yl)benzamide | N-Acylation |

| 4-Aminobut-2-yn-1-ol | Acetic Anhydride | N-(4-hydroxybut-2-yn-1-yl)acetamide | N-Acylation |

| 4-Aminobut-2-yn-1-ol | Ethyl Iodide | 4-(Ethylamino)but-2-yn-1-ol | N-Alkylation |

| 4-Aminobut-2-yn-1-ol | Benzyl (B1604629) Bromide | 4-(Benzylamino)but-2-yn-1-ol | N-Alkylation |

Protection and Deprotection Strategies

To perform selective modifications at the hydroxyl group or the alkyne, it is often necessary to first "protect" the more reactive amino group to prevent it from participating in unwanted side reactions.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. It is introduced by reacting 4-aminobut-2-yn-1-ol with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. The resulting N-Boc protected compound, 4-(N-Boc-amino)but-2-yn-1-ol, is stable under a variety of reaction conditions. amazonaws.com This protection was achieved with a 90% yield. amazonaws.com The Boc group can be readily removed under acidic conditions, for example, with trifluoroacetic acid, to regenerate the primary amine. amazonaws.comlibretexts.org

Another widely used protecting group is the carbobenzyloxy (Cbz) group, which is introduced using benzyl chloroformate. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis, which involves hydrogenation over a palladium catalyst. libretexts.org

Table 2: Common Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Reagent for Protection | Conditions for Deprotection |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) |

| Carbobenzyloxy | Cbz | Benzyl Chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) |

| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride | Acid or Base Hydrolysis |

| Benzoyl | Bz | Benzoyl Chloride | Strong Acid or Base Hydrolysis |

Functionalization at the Hydroxyl Oxygen

The primary hydroxyl group offers another site for modification, enabling the synthesis of ethers, esters, and other derivatives, or it can be activated to facilitate further chemical transformations.

O-Substituted Analogues and Ether/Ester Derivatives

Ether derivatives are typically synthesized via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Ester derivatives are formed by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides. smolecule.com The esterification can be catalyzed by an acid or a coupling agent. These reactions allow for the introduction of a wide array of functional groups, which can alter the physical and chemical properties of the parent molecule.

Activation for Further Elaboration

To make the hydroxyl group more amenable to nucleophilic substitution, it can be converted into a better leaving group. This is a common strategy to allow for the introduction of various nucleophiles at this position.

A standard method for activating the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate or mesylate . This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) or triethylamine (B128534).

For instance, the N-Boc protected 4-aminobut-2-yn-1-ol can be reacted with 4-nitrobenzenesulfonyl chloride to form 4-(N-Boc-amino)but-2-ynyl 4-nitrobenzenesulfonate. amazonaws.com This sulfonate is a highly activated intermediate, poised for reaction with nucleophiles. The synthesis of this compound was reported with a 45% yield. amazonaws.com This activation step is crucial for synthesizing more complex analogues by replacing the sulfonate group with other functionalities.

Alterations of the Alkynyl Chain

The internal alkyne of 4-aminobut-2-yn-1-ol is a rigid structural element that can also be modified to create analogues. While the internal nature of the alkyne prevents direct reactions like Sonogashira coupling at the alkyne carbons, synthetic strategies can be employed to build analogues with different chain lengths or substituents.

One approach involves starting from different building blocks. For example, homologues like 6-aminohex-2-yn-1-ol can be used in similar synthetic schemes to create derivatives with a longer carbon chain separating the amino and hydroxyl groups. amazonaws.com The synthesis of analogues with substituents on the alkynyl chain can be achieved through more complex multi-step syntheses, potentially involving the coupling of smaller propargyl fragments.

Furthermore, the alkyne itself can participate in cyclization reactions. Derivatives of 4-aminobut-2-yn-1-ol have been shown to undergo electrophile-triggered cyclization reactions to form highly substituted dihalogenated dihydropyrroles in yields up to 99%. rsisinternational.orgacs.orgrsisinternational.orgrsisinternational.org For example, reacting derivatives of 4-aminobut-2-yn-1-ol with electrophiles like iodine (I₂), iodine monobromide (IBr), or iodine monochloride (ICl) at room temperature leads to these heterocyclic structures. rsisinternational.orgacs.orgrsisinternational.orgrsisinternational.org These reactions highlight the utility of the alkynyl group as a key element for constructing more complex molecular scaffolds.

Synthesis of Complex Scaffolds Incorporating the 4-Aminobut-2-yn-1-ol Moiety

The bifunctional nature of 4-aminobut-2-yn-1-ol makes it an excellent building block for constructing more complex molecular architectures, including various heterocyclic systems with established biological relevance.

Benzothiazoles are a class of heterocyclic compounds found in many biologically active molecules. A series of novel 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives have been synthesized using the 4-aminobut-2-yn-1-ol framework. researchgate.netuop.edu.jo The synthetic strategy involves a Mannich-type reaction.

The synthesis begins with the preparation of 2-(prop-2-yn-1-yl)-1,3-benzothiazole. This intermediate is then reacted with paraformaldehyde and a selected secondary cyclic amine (such as pyrrolidine, piperidine, or azepane) in the presence of a cuprous chloride catalyst. researchgate.netresearchgate.net This one-pot reaction constructs the final derivatives by adding the aminomethyl group to the terminal alkyne carbon.

Table 2: Synthesis of 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole Derivatives

| Reagent 1 | Reagent 2 | Reagent 3 | Catalyst | Product |

| 2-(Prop-2-yn-1-yl)-1,3-benzothiazole | Paraformaldehyde | Pyrrolidine | Cu₂Cl₂ | 2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole |

| 2-(Prop-2-yn-1-yl)-1,3-benzothiazole | Paraformaldehyde | Piperidine | Cu₂Cl₂ | 2-[4-(Piperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole |

| 2-(Prop-2-yn-1-yl)-1,3-benzothiazole | Paraformaldehyde | Azepane | Cu₂Cl₂ | 2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole |

The primary amino group of 4-aminobut-2-yn-1-ol hydrochloride is readily acylated to form various butanamide derivatives. This reaction involves treating the starting material with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base to neutralize the hydrogen chloride formed.

For example, the reaction of this compound with p-menth-3-oyl chloride in a biphasic system of ether and aqueous sodium bicarbonate yields N-(4-hydroxybut-2-ynyl)-p-menthane-3-carboxamide. This transformation demonstrates a straightforward method for attaching the 4-hydroxybut-2-ynyl moiety to a carboxylic acid-containing fragment.

Triazolopyrimidines are privileged scaffolds in medicinal chemistry. The 4-aminobut-2-yn-1-ol moiety can be incorporated into these structures to create novel conjugates. The synthesis of such conjugates often involves the reaction of a suitably functionalized triazolopyrimidine core with 4-aminobut-2-yn-1-ol.

A common strategy involves the chemoselective displacement of a leaving group, such as a chlorine atom, from the triazolopyrimidine ring by either the amino or hydroxyl group of the butynol (B8639501) derivative. For instance, reacting a 7-chloro-triazolopyrimidine derivative with 4-aminobut-2-yn-1-ol in the presence of a non-nucleophilic base like triethylamine would likely lead to nucleophilic aromatic substitution at the C7 position by the amino group, forming a new C-N bond and yielding the desired conjugate. Alternatively, activating the hydroxyl group of 4-aminobut-2-yn-1-ol with a strong base like sodium hydride would allow it to displace the chloro-substituent to form an ether linkage. The specific reaction conditions dictate which functional group reacts.

Applications of 4 Aminobut 2 Yn 1 Ol Hydrochloride in Advanced Organic and Bioorganic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural attributes of 4-aminobut-2-yn-1-ol (B1367204) hydrochloride make it an important intermediate in the creation of pharmaceutically relevant molecules, including drug metabolites and various other bioactive compounds.

4-Aminobut-2-yn-1-ol serves as a foundational structure for intermediates used in the synthesis of drug metabolites, which are crucial for pharmacological and toxicological studies. A notable example is its connection to the synthesis of metabolites of Oxybutynin, a medication used to treat overactive bladder. The intermediate, 4-(Benzyl(ethyl)amino)but-2-yn-1-ol, is employed in the preparation of Desethyl Oxybutynin, a primary metabolite of Oxybutynin. chemicalbook.commolaid.com The synthesis of Oxybutynin itself and its derivatives often involves the coupling of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with derivatives of 2-propyn-1-ol. mdpi.com The 4-amino-2-butyn-1-ol framework provides the core structure from which these necessary butynyl intermediates can be derived, for instance, through N-alkylation reactions.

A deuterated version of an intermediate, 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol, is also synthesized for use in creating labeled versions of the metabolite, rac Desethyl Oxybutynin-d5 Hydrochloride, which is essential for metabolic tracking and pharmacokinetic studies.

The compound is a valuable building block for constructing molecules with significant biological activity, particularly as enzyme inhibitors and targeted protein degraders. Its utility is demonstrated in the design of potent and selective inhibitors for critical cellular signaling pathways.

For instance, the core structure of 4-aminobut-2-yn-1-ol has been incorporated into the design of degraders of Extracellular signal-Regulated Kinases 1/2 (ERK1/2), which are key proteins in cancer-related signaling pathways. In one study, an analogue of the ERK1/2 inhibitor GDC-0994 was modified by introducing a 3-(4-aminobut-1-yn-1-yl)pyridin-4-amine group. mdpi.com This modification, utilizing the aminobutynyl scaffold, was crucial for linking the inhibitor to a ligand for an E3 ubiquitin ligase, thereby creating a bifunctional molecule capable of inducing the degradation of the target protein. mdpi.com

The table below summarizes examples of bioactive molecules synthesized using the 4-aminobut-2-yn-1-ol scaffold.

| Bioactive Molecule Class | Target | Synthetic Application |

| Protein Degraders (PROTACs) | ERK1/2 Kinases | The 4-aminobut-1-yn-1-yl moiety was used to modify an existing inhibitor (GDC-0994) to serve as a linking point to an E3 ligase ligand. mdpi.com |

| Enzyme Inhibitors | Various | The related compound, 4-chlorobut-2-yn-1-amine, is noted as a building block for synthesizing enzyme inhibitors. |

Use in the Synthesis of Chemical Probes and Reagents

The unique combination of functional groups in 4-aminobut-2-yn-1-ol hydrochloride allows for its use in creating specialized chemical probes and reagents for studying biological systems.

A significant application of this compound is in the synthesis of analogues of S-adenosyl-L-methionine (AdoMet), the universal methyl donor in biological systems. These synthetic AdoMet analogues feature extended propargylic chains, derived from the aminobutynol, which can be transferred by methyltransferase (MTase) enzymes to specific targets like DNA, RNA, and proteins.

The synthesis begins with the conversion of 4-phthalimidobut-2-yn-1-ol to this compound by reacting it with hydrazine (B178648) hydrate (B1144303) followed by treatment with hydrochloric acid. nih.govnih.gov This intermediate is then further elaborated and coupled to the adenosine (B11128) core to yield the final AdoMet analogue. These cofactor analogues, carrying the but-2-yn-1-yl side chain, enable a technique known as methyltransferase-directed Transfer of Activated Groups (mTAG), where the extended chain, often bearing a terminal functional group like an amine or azide, is covalently attached to the target biomolecule. rsisinternational.org This allows for subsequent labeling with reporter molecules, such as fluorophores or biotin, for detection and analysis. nih.govrsisinternational.org While effective, some AdoMet analogues with the 4-substituted but-2-yn-1-yl side chain have shown limited stability in physiological buffers. rsisinternational.org

The table below details key AdoMet analogues synthesized using this compound and their applications.

| AdoMet Analogue Feature | Synthesis Starting Material | Enzymatic Application | Target Biomolecule |

| Side chain with a primary amino group | This compound | Two-step sequence-specific labeling by MTases (e.g., M.TaqI, M.HhaI). nih.govnih.gov | DNA nih.govnih.gov |

| Transferable hex-2-ynyl group with terminal amine | 6-aminohex-2-yn-1-ol hydrochloride (related structure) | Covalent deposition of linear chains by DNA and RNA MTases. rsisinternational.org | DNA, RNA rsisinternational.org |

| Norbornene-functionalized side chain | Tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate (derived from 4-aminobut-2-yn-1-ol) | Used for tetrazine ligation after enzymatic transfer. rsc.org | RNA cap (GpppA) rsc.org |

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, along with a reactive alkyne, makes it an ideal candidate for use as a linker in bioconjugation chemistry. Linkers are crucial components that connect different molecular entities, such as a targeting molecule and a payload.

This compound's scaffold is particularly useful in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target. The aminobutynyl group can serve as the linker connecting the protein-targeting warhead to the E3 ligase ligand. mdpi.com For example, a 3-(4-aminobut-1-yn-1-yl)pyridin-4-amine group was used to extend from an ERK1/2 inhibitor, allowing for the attachment of a linker and subsequently an E3 ligase ligand to create a potent ERK1/2 degrader. mdpi.com This demonstrates its role in creating sophisticated tools for chemical biology and drug discovery.

Synthesis of Heterocyclic Systems

The combination of nucleophilic (amine, hydroxyl) and electrophilic (alkyne) centers within this compound makes it a valuable precursor for the synthesis of heterocyclic compounds. These ring systems are ubiquitous in pharmaceuticals and agrochemicals.

A key reaction is the electrophile-triggered cyclization of 4-aminobut-2-yn-1-ol derivatives to produce highly substituted dihydropyrroles. nih.govrsisinternational.org In this process, treatment with an electrophile, such as molecular iodine (I₂), iodine monobromide (IBr), or iodine monochloride (ICl), at room temperature triggers an intramolecular cyclization. nih.govrsisinternational.org The reaction proceeds efficiently, providing dihalogenated dihydropyrroles in good to excellent yields. nih.gov The resulting halogenated heterocycles are themselves valuable intermediates, as the halogen atoms can be further functionalized using methods like palladium-catalyzed cross-coupling reactions, opening pathways to a diverse array of complex molecules. nih.govresearchgate.net This iodine-promoted tandem cyclization represents a powerful strategy for rapidly building molecular complexity from the linear 4-aminobut-2-yn-1-ol scaffold. researchgate.net

Construction of Pyrroles and Dihydrofurans

The presence of two distinct nucleophiles (nitrogen and oxygen) and a reactive alkyne in 4-aminobut-2-yn-1-ol allows for selective cyclization pathways to generate either nitrogen-containing dihydropyrroles (precursors to pyrroles) or oxygen-containing dihydrofurans. The outcome of the reaction is often directed by the choice of catalyst and reaction conditions.

A prominent application of 4-aminobut-2-yn-1-ol derivatives is in electrophile-triggered cyclization reactions. acs.org Research has demonstrated that reacting 4-aminobut-2-yn-1-ol and its derivatives with electrophiles such as iodine (I₂), iodine monobromide (IBr), and iodine monochloride (ICl) provides a direct route to highly substituted, dihalogenated dihydropyrroles and dihydrofurans. rsisinternational.orgrsisinternational.org These reactions are typically performed at room temperature and have been shown to be dependent on the presence of trace amounts of water to facilitate the electrophilic cyclization. rsisinternational.orgrsisinternational.org Yields for these transformations can be excellent, reaching up to 99%. acs.orgrsisinternational.orgrsisinternational.org

The regioselectivity of the cyclization—that is, whether the reaction yields a dihydrofuran (via 5-exo-dig cyclization) or a dihydropyrrole (via 5-endo-dig cyclization)—can be controlled. An efficient approach for the regio-selective synthesis of iodo-substituted dihydrofurans from amine-substituted alkynols has been developed by electronically modifying the amine group. rsc.orgglobalauthorid.com This strategy highlights that the nucleophilicity of the competing functional groups is a key factor in directing the reaction pathway. rsc.org The resulting iodo-substituted dihydrofurans are valuable intermediates, as the iodine atom can be readily displaced in subsequent diversification reactions, such as palladium-catalyzed cross-couplings. acs.orgrsc.org

One study specifically highlights an iodine-promoted tandem cyclization of 4-aminobut-2-yn-1-ol derivatives which results in 3,4-diiodoheterocyclic compounds. researchgate.net This method effectively utilizes both halogen atoms from the electrophile, creating a highly functionalized heterocyclic core for further synthetic elaboration. acs.orgresearchgate.net

Table 1: Research Findings on Pyrrole and Dihydrofuran Synthesis

| Reactant | Reaction Type | Product Class | Key Findings | Citations |

|---|---|---|---|---|

| 4-Aminobut-2-yn-1-ol derivatives | Electrophilic Cyclization | Dihydropyrroles, Dihydrofurans | High yields (up to 99%) with electrophiles (I₂, IBr, ICl); trace water is crucial. | acs.orgrsisinternational.orgrsisinternational.org |

| Amine-substituted alkynols | Iodocyclization | Iodo-substituted Dihydrofurans | Regioselectivity is achieved by modifying the amine's electronic properties. | rsc.orgglobalauthorid.com |

Access to Polycyclic Pyridones

Based on a comprehensive review of available scientific literature, there is no direct information detailing the specific application of this compound in the synthesis of polycyclic pyridones. While the construction of polycyclic pyridones often involves alkyne annulation strategies, current research does not specify the use of this particular compound as a starting material or intermediate. mdpi.comacs.orgfrontiersin.orgresearchgate.net

Methodologies for synthesizing polycyclic pyridones are diverse, frequently employing intramolecular cyclizations or multicomponent reactions. mdpi.comresearchgate.net For instance, research has shown that structurally related compounds like 2-(4-aminobut-1-yn-1-yl)anilines can undergo gold-catalyzed domino reactions to form complex tetrahydropyrido[4,3-b]indole scaffolds, which are a class of polycyclic nitrogen heterocycles. acs.org However, this pathway involves a significantly different starting material. Without specific studies or data, the role of this compound in this area of synthesis remains undocumented in the accessible literature.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrrole |

| Dihydrofuran |

| Polycyclic Pyridone |

| Iodine |

| Iodine monobromide |

| Iodine monochloride |

| 2-(4-Aminobut-1-yn-1-yl)aniline |

Advanced Analytical Methodologies in the Research of 4 Aminobut 2 Yn 1 Ol Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural verification of 4-Aminobut-2-yn-1-ol (B1367204) hydrochloride, providing detailed information about its atomic composition and the connectivity of its functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Aminobut-2-yn-1-ol hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR: In ¹H NMR spectroscopy, the chemical shift (δ), signal multiplicity (e.g., singlet, triplet), and integration values of the proton signals reveal the electronic environment and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons on the two methylene (B1212753) groups (-CH₂-) and the hydroxyl (-OH) and ammonium (B1175870) (-NH₃⁺) groups. The protons of the methylene group adjacent to the hydroxyl (C1) and the ammonium group (C4) would appear as triplets due to coupling with the neighboring methylene protons across the alkyne bond. The labile protons of the -OH and -NH₃⁺ groups may appear as broad singlets.

¹³C NMR: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show four signals corresponding to the two methylene carbons and the two acetylenic carbons. The chemical shifts of the carbons are influenced by their hybridization and proximity to electronegative atoms (oxygen and nitrogen). Two-dimensional NMR experiments, such as COSY and HMBC, can be used to establish definitive assignments of both ¹H and ¹³C spectra. rsc.org

While specific, experimentally verified spectral data for this compound is not widely published, expected chemical shift ranges can be estimated based on its structure.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is estimated based on standard chemical shift tables and analysis of similar structures.

| Atom Type | Position | Estimated Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H (Proton) | -CH₂OH | ~4.2 | Triplet (t) |

| -CH₂NH₃⁺ | ~3.6 | Triplet (t) | |

| -OH | Variable (broad) | Singlet (s) | |

| -NH₃⁺ | Variable (broad) | Singlet (s) | |

| ¹³C (Carbon) | C1 (-CH₂OH) | ~50 | N/A |

| C2 (-C≡) | ~85 | N/A | |

| C3 (≡C-) | ~80 | N/A | |

| C4 (-CH₂NH₃⁺) | ~30 | N/A |

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique is crucial for confirming the molecular weight of the parent cation, 4-aminobut-2-yn-1-ol.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. The calculated exact mass of the protonated 4-aminobut-2-yn-1-ol cation ([C₄H₇NO + H]⁺) is a key value for HRMS confirmation. nih.govlookchem.com This technique is essential for verifying the identity of a newly synthesized batch of the compound.

Table 2: Mass Spectrometry Data for 4-Aminobut-2-yn-1-ol

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula (Free Base) | C₄H₇NO | nih.gov |

| Molecular Weight (Hydrochloride Salt) | 121.56 g/mol | nih.govlookchem.com |

| Exact Mass (Free Base) | 85.0528 g/mol | N/A |

| Calculated Exact Mass of Cation ([M+H]⁺) | 86.0600 Da | N/A |

| Reported Exact Mass | 121.0294416 Da | nih.govlookchem.com |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for identifying the types of bonds present. In this compound, key functional groups include the hydroxyl (-OH), the ammonium (-NH₃⁺), the carbon-carbon triple bond (-C≡C-), and the carbon-oxygen (C-O) and carbon-nitrogen (C-N) single bonds. The presence of intramolecular hydrogen bonding between the hydroxyl and amine groups can also be investigated using this technique. hmdb.ca

Table 3: Expected Characteristic IR Absorption Bands for this compound Data is based on standard IR correlation tables.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (Broad) |

| N-H (Ammonium salt) | Stretching | 2800 - 3200 (Broad) |

| C-H (Alkane) | Stretching | 2850 - 3000 |

| C≡C (Alkyne) | Stretching | 2100 - 2260 (Weak) |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

Chromatographic Methods for Purification and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are vital for isolating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds like this compound, which are polar and non-volatile.

In a typical application, reversed-phase HPLC would be used, employing a non-polar stationary phase and a polar mobile phase. By monitoring the eluent with a detector (e.g., UV or mass spectrometer), a chromatogram is produced where the retention time is characteristic of the compound and the peak area is proportional to its concentration. escholarship.org This allows for the effective separation of this compound from starting materials, byproducts, and degradation products. gu.se The method is invaluable for monitoring the progress of a synthesis and for establishing the purity of the final product, which is often required to be above 95-98% for research applications. researchgate.net

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. As this compound is a salt, it has a high melting point and is non-volatile, making it unsuitable for direct GC analysis.

However, GC can be employed after converting the analyte into a more volatile derivative. The hydroxyl and amino groups can be derivatized through reactions such as silylation (e.g., with BSTFA) or acylation to produce less polar and more volatile esters and amides. These derivatives can then be separated and quantified using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. This approach is particularly useful for detecting trace amounts of the compound or for analyzing it within complex biological or environmental matrices where derivatization can also improve chromatographic behavior and detection limits.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center in 4-Aminobut-2-yn-1-ol means it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is of paramount importance. Chiral chromatography is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound, which is a measure of the purity of one enantiomer over the other.

High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the chiral separation of amino alcohols. The principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. For compounds like 4-Aminobut-2-yn-1-ol, which contain both an amino and a hydroxyl group, various types of CSPs can be effective. These include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide phases (e.g., vancomycin), and Pirkle-type phases.

In a typical research setting, a racemic mixture of 4-Aminobut-2-yn-1-ol would be injected into an HPLC system equipped with a chiral column. The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector, as the alkyne moiety, while not a strong chromophore, allows for detection at low wavelengths.

To improve sensitivity and resolution, derivatization of the amino group with a chromophoric or fluorophoric chiral derivatizing agent can be employed. This creates diastereomeric derivatives that are often more easily separated on a standard achiral HPLC column.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Table 1: Illustrative Chiral HPLC Separation Data for 4-Aminobut-2-yn-1-ol Enantiomers

| Parameter | Value |

| Chromatographic Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Calculated Enantiomeric Excess | 99.2% |

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for comprehending a compound's physical and chemical properties, such as its stability, solubility, and hygroscopicity. X-ray diffraction (XRD) analysis of single crystals is the definitive method for determining the absolute structure of a crystalline solid.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted X-ray spots, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be generated. From this map, the positions of the individual atoms can be determined, revealing detailed information about bond lengths, bond angles, and torsional angles. For this compound, this would unequivocally establish the conformation of the molecule and the intricate network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl and ammonium groups, and the chloride ion.

While specific crystallographic data for this compound is not publicly available in the scientific literature as of the latest search, a hypothetical crystal structure determination would yield the parameters listed in the table below. Such data is invaluable for computational modeling and for understanding the structure-activity relationships of this compound.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₄H₈ClNO |

| Formula Weight | 121.57 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 12.1 Åα = 90°, β = 105.2°, γ = 90° |

| Volume | 615.4 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.312 g/cm³ |

| Hydrogen Bonding | O-H···Cl, N-H···Cl |

This table presents hypothetical data for illustrative purposes, based on typical values for small organic hydrochloride salts.

Future Research Directions for 4 Aminobut 2 Yn 1 Ol Hydrochloride

Development of Novel, Atom-Economical Synthetic Routes

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. For 4-Aminobut-2-yn-1-ol (B1367204) hydrochloride, future research will likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of atom economy, minimizing waste and the use of hazardous reagents.

Current synthetic approaches often involve multi-step procedures that may generate significant waste. Future research could explore one-pot, multicomponent reactions that construct the molecule from simple, readily available precursors in a single, efficient operation. jocpr.comrsc.org The A³ coupling (aldehyde-amine-alkyne) reaction, a powerful tool for the atom-economical synthesis of propargylamines, presents a promising avenue for investigation. rsc.orgresearchgate.netresearchgate.net Adapting this methodology to incorporate a protected hydroxymethyl group could provide a direct and sustainable route to 4-aminobut-2-yn-1-ol.

Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a critical area of exploration. acs.orgorganic-chemistry.orgnih.gov Research into catalysts like iron or copper for these transformations could offer greener alternatives to traditional precious metal catalysts. acs.orgorganic-chemistry.orgnih.gov Additionally, exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign methods for synthesizing this versatile building block. The principles of green chemistry, such as using water as a solvent or employing visible-light photoredox catalysis, are also expected to be influential in shaping the future synthesis of 1,2-amino alcohols and related compounds. rsc.orgpatsnap.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (e.g., A³ Coupling) | High atom economy, reduced step count, operational simplicity. jocpr.comrsc.org | Development of catalysts for the inclusion of hydroxyl-containing components. |

| Base-Metal Catalysis (e.g., Cu, Fe) | Lower cost, reduced toxicity compared to precious metals. acs.orgorganic-chemistry.orgnih.gov | Catalyst design for high chemo- and regioselectivity. |

| Biocatalysis/Chemo-enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for substrate specificity. |

| Visible-Light Photoredox Catalysis | Use of a renewable energy source, mild reaction conditions. rsc.orgpatsnap.com | Development of suitable photocatalysts and reaction conditions. |

Exploration of Undiscovered Reactivity Modes and Transformations

The rich functionality of 4-Aminobut-2-yn-1-ol hydrochloride provides a fertile ground for discovering novel chemical reactions. The interplay between the amino, hydroxyl, and alkyne groups can be harnessed to construct a diverse array of complex molecular architectures, particularly heterocyclic compounds which are prevalent in medicinal chemistry. mdpi.comnih.govresearchgate.net

Future research will likely delve into intramolecular cyclization reactions, where the nucleophilic amine or hydroxyl group attacks the activated alkyne. rsc.org This could lead to the stereoselective synthesis of various five- and six-membered nitrogen- and oxygen-containing heterocycles. nih.gov The development of catalyst-controlled divergent synthesis, where the choice of metal catalyst dictates the reaction pathway and the resulting heterocyclic scaffold, is a particularly exciting prospect. acs.orgorganic-chemistry.orgnih.gov For instance, copper and iron catalysts have been shown to promote different cyclization pathways for propargylamines, leading to distinct heterocyclic products. acs.orgorganic-chemistry.orgnih.gov

The bifunctional nature of the molecule also opens doors to novel polymerization and cross-linking reactions. The alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. nanosoftpolymers.comrsc.org This allows for the precise and efficient construction of more complex molecules and polymers.

Integration into Advanced Materials Science and Nanotechnology

The unique structural features of this compound make it a promising candidate for incorporation into advanced materials. The alkyne functionality is a versatile handle for surface modification and polymer synthesis.

Future research could explore the use of this compound to create novel functionalized polymers. nih.govacs.org By incorporating this compound as a monomer or a cross-linking agent, materials with tailored properties such as thermal stability, conductivity, or biocompatibility could be developed. The alkyne group can be utilized in polymerization reactions like Sonogashira coupling or cyclotrimerization to create conjugated polymers with interesting electronic and optical properties. oup.com The primary amine and hydroxyl groups offer sites for further functionalization, allowing for the attachment of other molecules to tune the material's properties.

In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, creating hybrid materials with applications in catalysis, sensing, and drug delivery. The alkyne group provides a covalent attachment point to surfaces, while the amine and hydroxyl groups can be used to modulate solubility and biocompatibility.

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Potential Research Directions |

| Functional Polymers | Monomer, cross-linker, functionalization agent. nih.govacs.org | Synthesis of polymers with tunable mechanical and electronic properties. |

| Conjugated Materials | Building block for poly(aryleneethynylene)s and other conjugated systems. oup.com | Exploration of optical and electronic properties for applications in organic electronics. |

| Nanoparticle Functionalization | Surface modification agent for covalent attachment. | Development of functionalized nanoparticles for catalysis and biomedical applications. |

| Biomaterials | Component of biodegradable and biocompatible polymers. nih.govacs.org | Investigation of its use in tissue engineering and drug delivery systems. |

Expansion of Applications in Chemical Biology and Drug Discovery Platforms

The propargylamine (B41283) motif is a well-established pharmacophore found in a number of approved drugs and clinical candidates, particularly as an inhibitor of monoamine oxidases (MAOs) for the treatment of neurodegenerative diseases. nih.govacs.orgmdpi.com The structural similarity of this compound to these bioactive molecules makes it a highly attractive starting point for the design and synthesis of new therapeutic agents.

Future research will undoubtedly focus on utilizing this compound as a scaffold to generate libraries of diverse molecules for high-throughput screening against a wide range of biological targets. The primary amine and hydroxyl groups serve as convenient handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

A key area of interest will be the design of novel enzyme inhibitors. nih.govnih.gov The alkyne functionality can act as a "warhead" for irreversible or covalent inhibition of certain enzymes. researchgate.net By strategically modifying the rest of the molecule, researchers can achieve high potency and selectivity for specific enzyme targets. For example, propargylamines have been successfully employed in the development of inhibitors for lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy. nih.gov

Furthermore, the alkyne group facilitates the use of "click" chemistry for bioconjugation, enabling the attachment of fluorescent probes, affinity tags, or other reporter molecules. nanosoftpolymers.com This opens up possibilities for using derivatives of this compound as chemical probes to study biological processes, identify protein targets, and validate new drug candidates. The compound can serve as an intermediate in the synthesis of labeled metabolites for use in drug metabolism studies. pharmaffiliates.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.